Home > Products > Screening Compounds P69143 > Pomalidomide, (R)-
Pomalidomide, (R)- - 202271-90-7

Pomalidomide, (R)-

Catalog Number: EVT-1195638
CAS Number: 202271-90-7
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pomalidomide, (R)- is the R-enantiomer of Pomalidomide, a potent immunomodulatory agent. [] It is classified as an immunomodulatory imide drug (IMiD) and is structurally similar to thalidomide and lenalidomide. [] While Pomalidomide is clinically developed and administered as a racemic mixture, research into the individual enantiomers, including Pomalidomide, (R)-, is crucial for understanding their distinct pharmacological and pharmacokinetic properties. [] This is particularly relevant as enantiomers can exhibit differences in their biological activity, metabolism, and toxicity.

Pomalidomide, (S)-

  • Compound Description: Pomalidomide, (S)- is the S-enantiomer of pomalidomide, a potent immunomodulatory agent. []
  • Relevance: Pomalidomide, (S)- is the enantiomer of the target compound, Pomalidomide, (R)-. In humans, rapid isomeric interconversion between the two enantiomers results in comparable exposure regardless of whether pomalidomide is administered as a single enantiomer or as a racemate. []

Pomalidomide racemate

  • Compound Description: Pomalidomide racemate is a mixture of equal parts of the R- and S-enantiomers of pomalidomide. [] It is developed as a drug for multiple myeloma treatment. []
  • Relevance: Pomalidomide racemate contains the target compound, Pomalidomide, (R)-, and its enantiomer, Pomalidomide, (S)-. [] Due to rapid interconversion between the enantiomers in humans, the racemate exhibits comparable exposure to either single enantiomer. []
  • Compound Description: Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. [, ] It can cause severe skin toxicity as a side effect. []
  • Relevance: Lenalidomide belongs to the same class of drugs as the target compound, Pomalidomide, (R)-, and is often used in combination therapies for relapsed and refractory multiple myeloma. [, ]

Bortezomib

  • Compound Description: Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma. [, ] It is often used in combination with other anti-myeloma agents. []
  • Relevance: Bortezomib is another commonly used drug for multiple myeloma and is often included in combination treatment regimens alongside the target compound, Pomalidomide, (R)-. [, ]

Carfilzomib

  • Compound Description: Carfilzomib is a proteasome inhibitor used in the treatment of multiple myeloma. [, ] It can be used in combination with venetoclax, doxorubicin, and dexamethasone for refractory multiple myeloma. []
  • Relevance: Carfilzomib, like Pomalidomide, (R)-, is a common component of multiple myeloma treatment regimens. [, ] It can be used in combination with pomalidomide or as an alternative treatment option. []

Ixazomib

  • Compound Description: Ixazomib is an orally available proteasome inhibitor used in the treatment of multiple myeloma. [] It is often used in combination with lenalidomide and dexamethasone. []
  • Relevance: Similar to Pomalidomide, (R)-, ixazomib is a treatment option for multiple myeloma and can be incorporated into combination therapies. []

Daratumumab

  • Compound Description: Daratumumab is a monoclonal antibody targeting CD38, a protein highly expressed on myeloma cells. [, ] It has shown efficacy in combination therapies for relapsed and refractory multiple myeloma. []
  • Relevance: Daratumumab is frequently used in combination with the target compound, Pomalidomide, (R)-, in the treatment of relapsed and refractory multiple myeloma. [, ]

Venetoclax

  • Compound Description: Venetoclax is a selective and potent BCL-2 inhibitor used in various hematological malignancies, including multiple myeloma. []
  • Relevance: Venetoclax is a targeted therapy option that can be used in combination with other agents, including Pomalidomide, (R)-, for the treatment of multiple myeloma, particularly in cases with specific genetic alterations like t(11;14). []

Doxorubicin

  • Compound Description: Doxorubicin is a chemotherapy drug used in various cancers, including multiple myeloma. []
  • Relevance: Doxorubicin can be used in combination with other agents, including Pomalidomide, (R)-, in the treatment of multiple myeloma. []

Dexamethasone

  • Compound Description: Dexamethasone is a corticosteroid frequently included in multiple myeloma treatment regimens for its anti-inflammatory and anti-myeloma effects. [, ]
  • Relevance: Dexamethasone is a cornerstone of many multiple myeloma treatment protocols and is commonly combined with the target compound, Pomalidomide, (R)-, to enhance treatment efficacy. [, ]

Thalidomide

  • Compound Description: Thalidomide is an immunomodulatory drug used in multiple myeloma treatment. []
  • Relevance: Thalidomide belongs to the same class of drugs as Pomalidomide, (R)-, and has been used in the treatment of multiple myeloma, providing a historical context for the development of newer immunomodulatory agents. []

Elotuzumab

  • Compound Description: Elotuzumab is a monoclonal antibody targeting SLAMF7, a protein found on myeloma cells and natural killer cells. []
  • Relevance: Similar to Pomalidomide, (R)-, elotuzumab is a treatment option for multiple myeloma. []

Panobinostat

  • Compound Description: Panobinostat is a histone deacetylase inhibitor used in multiple myeloma treatment. []
  • Relevance: Like Pomalidomide, (R)-, panobinostat is a treatment option for multiple myeloma and can be included in combination therapies. []

Cyclophosphamide

  • Compound Description: Cyclophosphamide is a chemotherapy drug used in various cancers, including multiple myeloma. []
  • Relevance: Cyclophosphamide can be used in combination with other agents, including Pomalidomide, (R)-, in the treatment of multiple myeloma. []

Melphalan

  • Compound Description: Melphalan is a chemotherapy drug used in the treatment of multiple myeloma, often in high doses prior to stem cell transplantation. []
  • Relevance: Melphalan is another chemotherapy option that can be used in conjunction with Pomalidomide, (R)-, in the treatment of multiple myeloma, particularly in the context of stem cell transplantation. []

Bendamustin

  • Compound Description: Bendamustin is a chemotherapy drug used in various cancers, including multiple myeloma. []
  • Relevance: Bendamustin is another chemotherapy option that can be used in the treatment of multiple myeloma, sometimes in combination with Pomalidomide, (R)-, depending on the specific treatment protocol. []
Overview

(R)-pomalidomide is a synthetic compound known for its immunomodulatory and anti-tumor properties. It is a derivative of thalidomide and is primarily used in the treatment of multiple myeloma, particularly in patients who have shown resistance to other therapies such as lenalidomide and bortezomib. The compound functions by modulating the immune system, enhancing the activity of T cells and natural killer cells, and inhibiting tumor growth.

Source

Pomalidomide was developed by Celgene Corporation and received approval from the U.S. Food and Drug Administration in 2013 for use in treating relapsed or refractory multiple myeloma. It is marketed under the brand name Pomalyst.

Classification

(R)-pomalidomide belongs to a class of drugs known as immunomodulatory drugs (IMiDs). These compounds are characterized by their ability to alter immune responses and have been utilized in various hematological malignancies.

Synthesis Analysis

The synthesis of (R)-pomalidomide involves several methods, with a focus on improving yield and reducing byproducts. Traditional methods often yield low amounts of the desired product due to side reactions. Recent advancements have introduced more efficient synthetic routes.

Methods

  1. One-Pot Synthesis: A notable method includes a one-pot synthesis that combines multiple steps into a single reaction vessel, significantly increasing efficiency and reducing purification needs. This method has demonstrated high yields for various pomalidomide derivatives .
  2. Use of Secondary Amines: Research indicates that using secondary amines in reactions consistently yields better results compared to primary amines, allowing for the preparation of pomalidomide-linkers with improved efficiency .
  3. Heterobifunctional Conjugates: The development of heterobifunctional pomalidomide-conjugates has been achieved through rapid synthesis techniques, which are essential for creating new therapeutic agents .
Molecular Structure Analysis

(R)-pomalidomide has a complex molecular structure characterized by its unique arrangement of atoms that contributes to its biological activity.

Structure

  • Chemical Formula: C13_{13}H10_{10}N2_{2}O4_{4}
  • Molecular Weight: 246.23 g/mol
  • Structural Features: The compound includes an isoindole core, which is essential for its interaction with biological targets.

Data

The molecular structure can be represented with specific functional groups that contribute to its pharmacological properties:

  • Two carbonyl groups (C=O)
  • A piperidine ring
  • A phenyl group attached to the isoindole structure
Chemical Reactions Analysis

(R)-pomalidomide participates in various chemical reactions that are integral to its synthesis and modification.

Reactions

  1. N-Arylation: This reaction involves the introduction of aryl groups into the pomalidomide structure, enhancing its efficacy as an anti-cancer agent .
  2. Conjugation Reactions: Pomalidomide can undergo conjugation with other molecules to form novel derivatives that may exhibit improved therapeutic profiles .
  3. Stability Studies: Chemical stability studies have shown that (R)-pomalidomide retains its efficacy under various conditions, making it suitable for pharmaceutical formulations .
Mechanism of Action

The mechanism by which (R)-pomalidomide exerts its effects is multifaceted.

Process

  1. Immune Modulation: The compound enhances T-cell activation and proliferation while promoting natural killer cell activity against tumor cells.
  2. Inhibition of Angiogenesis: (R)-pomalidomide inhibits the formation of new blood vessels within tumors, thereby restricting their growth.
  3. Interference with Tumor Microenvironment: It alters the tumor microenvironment by affecting cytokine production and immune cell infiltration, which are critical for tumor progression.

Data

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of (R)-pomalidomide is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Melting Point: Approximately 200 °C

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light.
  • Reactivity: Reacts with nucleophiles during synthesis, which is critical for forming derivatives.
Applications

(R)-pomalidomide has significant applications in scientific research and clinical settings.

Scientific Uses

  1. Cancer Treatment: Primarily used in treating multiple myeloma, particularly in patients who have become resistant to other therapies.
  2. Research on Immunomodulatory Effects: Investigated for its potential use in other cancers and autoimmune diseases due to its immune-modulating properties .
  3. Development of Novel Therapeutics: Ongoing research aims to create new pomalidomide derivatives with enhanced efficacy or reduced side effects through structural modifications .

Properties

CAS Number

202271-90-7

Product Name

(R)-pomalidomide

IUPAC Name

4-amino-2-[(3R)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/t8-/m1/s1

InChI Key

UVSMNLNDYGZFPF-MRVPVSSYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.